molecular formula C22H20N2O2S B14983120 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide

Cat. No.: B14983120
M. Wt: 376.5 g/mol
InChI Key: ITKASEDOQYPROC-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide is a complex organic compound that incorporates an indole moiety, a thiophene ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide

InChI

InChI=1S/C22H20N2O2S/c1-24(21(25)15-26-16-8-3-2-4-9-16)22(20-12-7-13-27-20)18-14-23-19-11-6-5-10-17(18)19/h2-14,22-23H,15H2,1H3

InChI Key

ITKASEDOQYPROC-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with N-methyl-2-phenoxyacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce the fully reduced amine derivatives .

Scientific Research Applications

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole and thiophene moieties may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-Indol-3-yl)methyl]-N-methyl-2-phenoxyacetamide
  • N-[(Thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide
  • N-[(1H-Indol-3-yl)(thiophen-2-yl)ethyl]-N-methyl-2-phenoxyacetamide

Uniqueness

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide is unique due to the combination of indole, thiophene, and phenoxyacetamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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